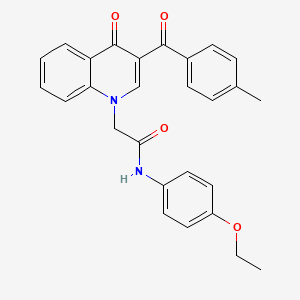

![molecular formula C21H18ClN3O2 B2584740 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326821-98-0](/img/structure/B2584740.png)

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

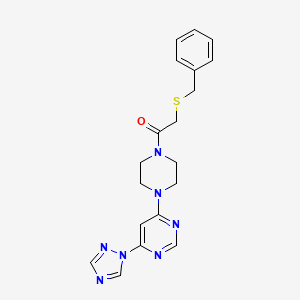

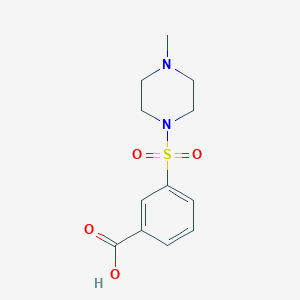

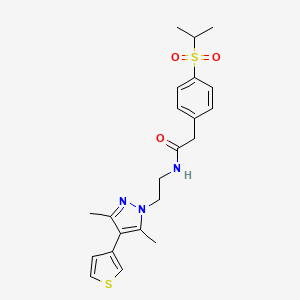

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPO is a heterocyclic compound that contains a quinoline ring and an oxadiazole ring, which gives it unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to synthesizing and characterizing quinoline nucleus-containing compounds, including derivatives of 1,3,4-oxadiazole and 2-azetidinone. These compounds have been synthesized and characterized using various spectroscopic methods. For instance, a series involving the synthesis of quinoline-oxadiazole-based azetidinone derivatives has been reported, demonstrating significant antimicrobial activities against a range of bacterial and fungal strains (Desai & Dodiya, 2012).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial efficacy of quinoline and oxadiazole derivatives. These compounds have shown promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests their potential as novel antimicrobial agents (Desai et al., 2014).

Antitumor and Anticancer Activity

Research into quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates has indicated their potential in anticancer therapy. For instance, specific derivatives have been found to exhibit remarkable cytotoxic activity against cancer cell lines such as MCF-7 and HeLa, highlighting the therapeutic potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).

Analgesic and Anti-inflammatory Properties

Some derivatives of the compound have been synthesized and screened for their potential anti-inflammatory and analgesic activities. This research opens avenues for developing new pain management and anti-inflammatory therapies (Farag et al., 2012).

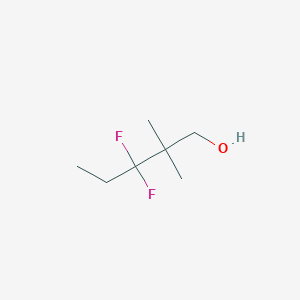

Thermo-physical Properties

Investigations into the thermo-physical properties of 1,3,4-oxadiazole derivatives have provided insights into solute-solvent and solute-solute interactions, which are crucial for understanding the behavior of these compounds in different environments. Such studies are essential for the development of new materials and for applications in various scientific fields (Godhani et al., 2017).

Mechanism of Action

Oxadiazoles

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Quinolones

Quinolones are a type of synthetic antibacterial drug that interferes with the bacteria’s ability to replicate DNA, thereby inhibiting bacterial growth and reproduction .

Chlorophenyl Compounds

Chlorophenyl compounds are a group of organic compounds that contain a phenyl ring substituted with one or more chlorine atoms. They are often used in the synthesis of pharmaceuticals and other biologically active compounds .

properties

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2/c1-3-10-25-12-17(19(26)16-11-13(2)4-9-18(16)25)21-23-20(24-27-21)14-5-7-15(22)8-6-14/h4-9,11-12H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYAYPDBPJCHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2584659.png)

![N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2584665.png)

![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2584673.png)

![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)

![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)